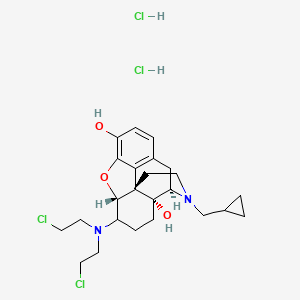
beta-Chlornaltrexamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Chlornaltrexamine dihydrochloride: is a potent, long-term opioid receptor blocker. It is known for its ability to effectively block the inhibitory effect of kappa opioid receptor agonists on dopamine release. This compound is primarily used in scientific research to study the mechanism of pain perception and opioid receptor functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chlornaltrexamine dihydrochloride involves the alkylation of naltrexone with bis(2-chloroethyl)amine. The reaction typically requires a polar organic solvent and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The final product is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Beta-Chlornaltrexamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents and are conducted under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Scientific Research Applications
Beta-Chlornaltrexamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of opioid receptor antagonists.
Biology: The compound is employed in research on opioid receptors and their role in pain perception and neurotransmitter release.
Medicine: It is used in preclinical studies to investigate potential therapeutic applications for pain management and addiction treatment.
Industry: The compound is used in the development of new pharmaceuticals targeting opioid receptors
Mechanism of Action
Beta-Chlornaltrexamine dihydrochloride exerts its effects by irreversibly binding to opioid receptors, specifically the mu, delta, and kappa receptors. This binding prevents the receptors from interacting with their natural ligands, thereby blocking their signaling pathways. The compound’s alkylating group forms a covalent bond with the receptor, leading to long-term inhibition .
Comparison with Similar Compounds
Beta-Funaltrexamine hydrochloride: Another irreversible opioid receptor antagonist with similar properties.
Naltrindole hydrochloride: A selective delta opioid receptor antagonist.
Naltrexone hydrochloride: A reversible opioid receptor antagonist used in clinical settings.
Uniqueness: Beta-Chlornaltrexamine dihydrochloride is unique due to its irreversible binding to multiple opioid receptors, making it a valuable tool for long-term studies on opioid receptor functions and pain perception .
Properties
Molecular Formula |
C24H34Cl4N2O3 |
|---|---|
Molecular Weight |
540.3 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
InChI |
InChI=1S/C24H32Cl2N2O3.2ClH/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15;;/h3-4,15,17,19,22,29-30H,1-2,5-14H2;2*1H/t17?,19-,22+,23+,24+;;/m1../s1 |
InChI Key |
JJZDLJGFHABVOM-FARCGQQCSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(CC[C@@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


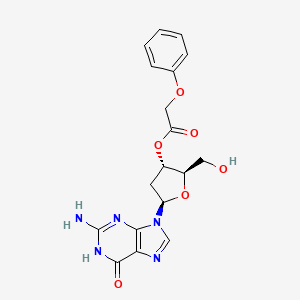
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
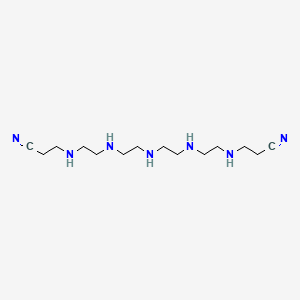
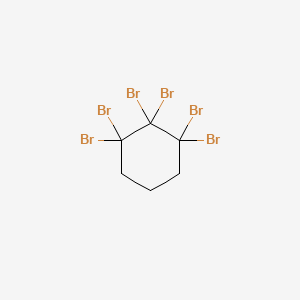
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
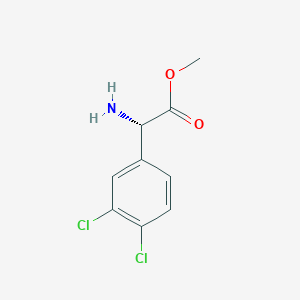
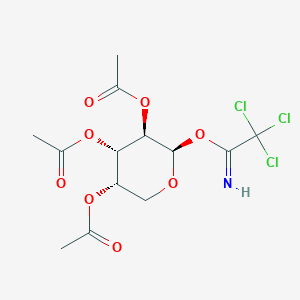
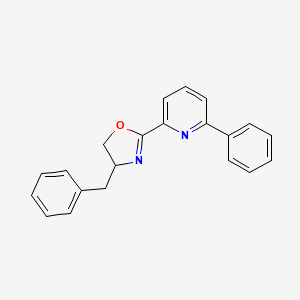
![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)

![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)
